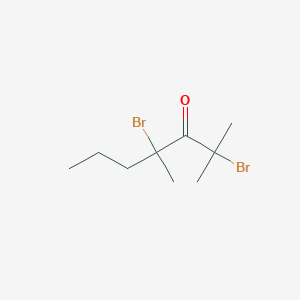
2,4-Dibromo-2,4-dimethylheptan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dibromo-2,4-dimethylheptan-3-one is an organic compound characterized by the presence of two bromine atoms and two methyl groups attached to a heptanone backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Dibromo-2,4-dimethylheptan-3-one can be synthesized through the bromination of 2,4-dimethylheptan-3-one. The reaction typically involves the use of bromine or other brominating agents such as oxalyl bromide in the presence of a solvent like dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-2,4-dimethylheptan-3-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form 2,4-dimethylheptan-3-one.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or alcohol solvents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: Formation of substituted derivatives such as 2,4-dimethylheptan-3-one derivatives.
Reduction: Formation of 2,4-dimethylheptan-3-one.
Oxidation: Formation of carboxylic acids or ketones.
Scientific Research Applications
2,4-Dibromo-2,4-dimethylheptan-3-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-dibromo-2,4-dimethylheptan-3-one involves its interaction with nucleophiles and electrophiles. The bromine atoms act as leaving groups, facilitating substitution reactions. The compound can also undergo redox reactions, where it acts as an oxidizing or reducing agent depending on the reaction conditions .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dibromo-2,4-dimethyl-3-pentanone
- 2,4-Dibromo-2,4-dimethylhexan-3-one
- 2,4-Dibromo-2,4-dimethylbutan-3-one
Uniqueness
2,4-Dibromo-2,4-dimethylheptan-3-one is unique due to its specific heptanone backbone, which imparts distinct chemical properties and reactivity compared to its shorter-chain analogs.
Properties
CAS No. |
56829-63-1 |
|---|---|
Molecular Formula |
C9H16Br2O |
Molecular Weight |
300.03 g/mol |
IUPAC Name |
2,4-dibromo-2,4-dimethylheptan-3-one |
InChI |
InChI=1S/C9H16Br2O/c1-5-6-9(4,11)7(12)8(2,3)10/h5-6H2,1-4H3 |
InChI Key |
VQPIFADLMILTMX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(C(=O)C(C)(C)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


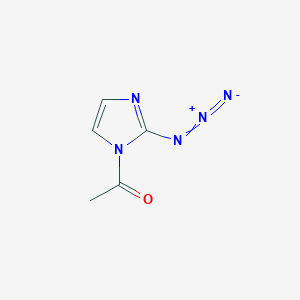
![5,7-Dimethyl-6H-cyclohepta[b]furan-6-one](/img/structure/B14642374.png)
![2,4-Dibromo-6-[(morpholin-4-yl)methyl]phenol](/img/structure/B14642378.png)
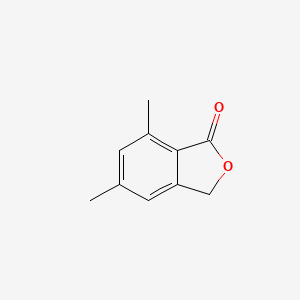
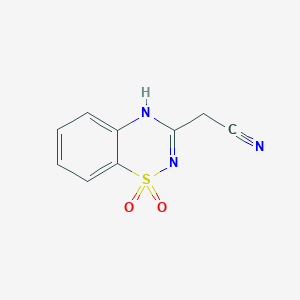

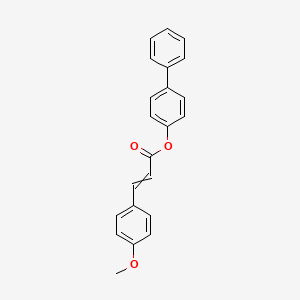
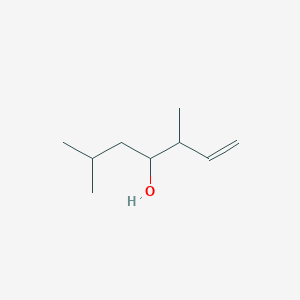
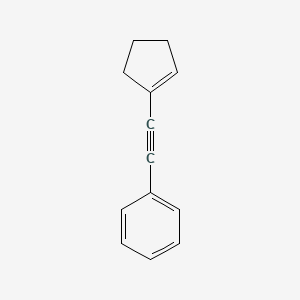
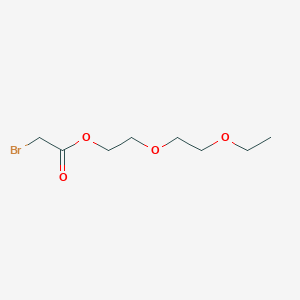
![N-[4-(2,4-Dichlorophenoxy)but-2-yn-1-yl]-N-methylaniline](/img/structure/B14642421.png)
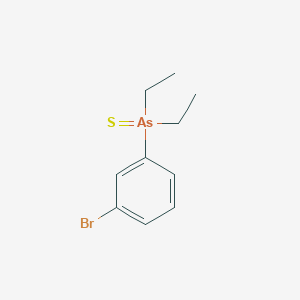
![2,3,6,6-Tetramethylbicyclo[3.1.1]hept-2-ene](/img/structure/B14642441.png)

